molecular formula C6H12O6 B12398427 D-mannose-13C6,d7

D-mannose-13C6,d7

Cat. No.: B12398427
M. Wt: 193.16 g/mol
InChI Key: GZCGUPFRVQAUEE-ABSSTGCDSA-N
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Description

D-mannose-13C6,d7 is a labeled form of D-mannose, a simple sugar that plays a crucial role in human metabolism, particularly in the glycosylation of specific proteins. This compound is labeled with carbon-13 and deuterium, making it useful in various scientific research applications, especially in the fields of biochemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-mannose-13C6,d7 involves the incorporation of stable isotopes of carbon (13C) and hydrogen (deuterium, d7) into the D-mannose molecule. One common method involves the use of labeled precursors in a series of chemical reactions that introduce these isotopes at specific positions within the molecule. For example, the synthesis may start with a labeled glucose derivative, which undergoes a series of enzymatic or chemical transformations to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using labeled starting materials and optimized reaction conditions to ensure high yield and purity. The process may include steps such as fermentation, chemical synthesis, and purification using techniques like chromatography to isolate the desired labeled compound .

Chemical Reactions Analysis

Types of Reactions

D-mannose-13C6,d7 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or nitric acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield D-mannonic acid-13C6,d7, while reduction can produce D-mannitol-13C6,d7 .

Scientific Research Applications

D-mannose-13C6,d7 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of D-mannose-13C6,d7 involves its role as a carbohydrate in various metabolic processes. It is absorbed but not metabolized by the human body, allowing it to act as a competitive inhibitor of bacterial adhesion to the urothelium. This anti-adhesive effect is particularly useful in preventing urinary tract infections by inhibiting the binding of uropathogenic Escherichia coli to the bladder lining .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific role in glycosylation and its ability to inhibit bacterial adhesion, making it particularly valuable in medical research and therapeutic applications. Its stable isotope labeling also allows for precise tracking and quantification in metabolic studies .

Properties

Molecular Formula

C6H12O6

Molecular Weight

193.16 g/mol

IUPAC Name

(2S,3S,4R,5R)-1,2,3,4,5,6,6-heptadeuterio-2,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexan-1-one

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i1+1D,2+1D2,3+1D,4+1D,5+1D,6+1D

InChI Key

GZCGUPFRVQAUEE-ABSSTGCDSA-N

Isomeric SMILES

[2H][13C](=O)[13C@]([2H])([13C@]([2H])([13C@@]([2H])([13C@@]([2H])([13C]([2H])([2H])O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

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